molecular formula C13H15NO B1427551 2-(Cyclopentylmethoxy)benzonitrile CAS No. 1249696-40-9

2-(Cyclopentylmethoxy)benzonitrile

Cat. No.: B1427551
CAS No.: 1249696-40-9
M. Wt: 201.26 g/mol
InChI Key: YEKGMQXZUWVUOK-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)benzonitrile is a chemical compound of interest in pharmaceutical and agrochemical research and development. It features a benzonitrile core, a functional group known for its hydrogen bonding capability and presence in bioactive molecules, which is further functionalized with a cyclopentylmethoxy moiety. This structural motif is commonly employed in medicinal chemistry as a versatile building block or synthetic intermediate. Researchers value this compound for its potential in constructing more complex molecular architectures. The ether linkage and the steric profile of the cyclopentyl group can be leveraged to fine-tune the physicochemical properties of lead compounds, such as lipophilicity and metabolic stability . As a benzonitrile derivative, it may serve as a key precursor in the synthesis of heterocycles or other biologically active target structures. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the compound in accordance with laboratory best practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopentylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-9-12-7-3-4-8-13(12)15-10-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKGMQXZUWVUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis of 2 Cyclopentylmethoxy Benzonitrile

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. For 2-(Cyclopentylmethoxy)benzonitrile, with a nominal mass of 201, HRMS would be employed to distinguish its molecular formula, C13H15NO, from other potential isobaric compounds. americanelements.com

In addition to molecular formula confirmation, the fragmentation patterns observed in the mass spectrum offer valuable insights into the compound's structure. While a specific high-resolution mass spectrum for this compound is not publicly available, analysis of related benzonitrile (B105546) compounds can illustrate the expected fragmentation behavior. nist.gov For instance, the cleavage of the ether bond would be a probable fragmentation pathway, leading to the formation of ions corresponding to the cyclopentylmethyl cation and the 2-cyanophenoxy radical, or vice versa. The detection of a fragment ion corresponding to the benzonitrile moiety would also be anticipated.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a detailed map of the carbon and proton framework of this compound.

Although specific NMR data for this compound are not available, data for related compounds such as benzonitrile and its derivatives can be used to predict the expected chemical shifts. bmrb.iorsc.org For the aromatic part of the molecule, the protons would appear in the typical downfield region (around 7.0-7.8 ppm), with their multiplicity and coupling constants revealing their substitution pattern. The protons of the cyclopentyl group and the methylene (B1212753) bridge would resonate in the upfield aliphatic region. Similarly, the 13C NMR spectrum would show characteristic signals for the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the cyclopentyl and methoxy (B1213986) groups. rsc.orgchemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be used to trace the spin systems within the cyclopentyl ring and the aromatic ring, confirming the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the methylene protons of the methoxy group and the carbon of the aromatic ring to which the oxygen is attached, as well as the carbon of the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. NOESY can be used to determine the relative stereochemistry and conformation of the molecule. For instance, it could show correlations between the protons of the cyclopentylmethoxy group and the protons on the aromatic ring, providing information about the preferred orientation of the side chain.

Solid-State NMR for Crystalline Forms

In the event that this compound or its derivatives can be obtained in a crystalline form, solid-state NMR (ssNMR) spectroscopy would provide valuable information about the structure and dynamics in the solid state. ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these different forms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR and Raman spectra would be expected to show a sharp and strong band corresponding to the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. researchgate.net Other key vibrational modes would include the C-O-C stretching of the ether linkage, the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, and the characteristic ring vibrations of the benzene (B151609) and cyclopentane (B165970) rings. While a specific spectrum for the title compound is not available, the IR spectrum of benzonitrile shows a prominent nitrile peak around 2229 cm⁻¹. chemicalbook.com Similarly, Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C bonds of the rings and the nitrile group. chemicalbook.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral analogues are relevant)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. If chiral analogues of this compound were to be synthesized, for example, by introducing a stereocenter in the cyclopentyl ring, these techniques would be essential for their stereochemical characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light, and the resulting spectrum is highly sensitive to the stereochemistry of the molecule. ORD measures the rotation of the plane of polarized light as a function of wavelength. Together, these techniques can be used to assign the absolute configuration of chiral molecules, often in conjunction with quantum chemical calculations.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects and characterizes species with unpaired electrons, such as organic radicals and paramagnetic metal complexes. wikipedia.orglibretexts.org Its application to the study of this compound would be highly relevant in reaction contexts where radical intermediates are proposed or suspected. While specific EPR studies on this compound are not prominent in the published literature, the molecule's constituent functional groups—an ether, a cyclopentyl ring with multiple C-H bonds, and a benzonitrile system—provide clear pathways for the formation of radical intermediates under appropriate chemical conditions. mdpi.comutexas.educdnsciencepub.com EPR spectroscopy would be an indispensable tool for identifying such transient species, thereby elucidating reaction mechanisms. wikipedia.orgnih.gov

The relevance of EPR spectroscopy arises from its unique ability to provide structural information about radical intermediates. nih.gov Analysis of an EPR spectrum can reveal the identity and electronic environment of a radical. The primary spectral parameters, the g-factor and hyperfine coupling constants, offer a window into the radical's structure. For instance, the formation of carbon-centered radicals versus nitrogen-centered radicals or radical anions can be distinguished, and the interaction of the unpaired electron with nearby magnetic nuclei can be mapped. wikipedia.org

Potential Formation of Radical Intermediates

Several plausible reaction pathways could generate radical intermediates from this compound, which could then be studied by EPR.

Hydrogen Atom Abstraction: The cyclopentylmethoxy group contains multiple C-H bonds susceptible to abstraction by highly reactive radicals, such as tert-butoxy (B1229062) radicals. cdnsciencepub.com Abstraction of a hydrogen atom from the methylene bridge (-O-CH₂-) or the tertiary carbon on the cyclopentyl ring would yield a carbon-centered radical. Such reactions are well-documented for similar structures, where the stability of the resulting radical and the polar properties of substituents on the aromatic ring influence the reaction rate. cdnsciencepub.com

Alkoxy Radical Generation: While more commonly generated from alcohols, alkoxy radicals can be formed from ethers under certain oxidative or photolytic conditions. mdpi.comrsc.org Cleavage of a C-O bond could potentially lead to radical species, although this is often a higher-energy process. Modern catalytic methods, including photoredox catalysis, have expanded the ability to generate alkoxy radicals directly from related functional groups. rsc.org

Radical Anion Formation: The benzonitrile moiety can accept an electron in a single-electron transfer (SET) reaction, typically from an alkali metal or via electrochemical reduction. This would form a radical anion where the unpaired electron is delocalized over the aromatic π-system. EPR has been used extensively to study the radical anions of various substituted benzonitriles. utexas.edu

Hypothetical EPR Analysis

Should a radical intermediate of this compound be generated, EPR spectroscopy would provide critical data for its characterization. The most likely radical to be formed in many common organic reactions is the carbon-centered radical at the methylene position adjacent to the ether oxygen, [2-(cyclopentyl(1-radical)methoxy)]benzonitrile.

An EPR spectrum of this hypothetical radical would exhibit specific features:

The g-factor: The value of the g-factor would be close to that of a free electron (~2.0023), characteristic of a carbon-centered organic radical.

Hyperfine Coupling: The primary source of complexity and structural information in the spectrum would be the hyperfine coupling—the interaction of the unpaired electron with magnetic nuclei (¹H, ¹⁴N). The unpaired electron on the methylene carbon would couple most strongly with the remaining methylene proton. Further, weaker couplings would be expected with the single proton on the adjacent tertiary carbon of the cyclopentyl ring and potentially the two protons on the adjacent secondary carbon of the ring. Long-range coupling to the ¹⁴N nucleus of the nitrile group might also be observable under high-resolution conditions.

The following table provides a hypothetical overview of the EPR characteristics for plausible radical intermediates derived from this compound.

Hypothetical Radical Intermediate Radical Type Plausible Generation Method Expected Key Hyperfine Couplings (Nuclei)
2-(Cyclopentyl(1-radical)methoxy)benzonitrileCarbon-centeredHydrogen Atom AbstractionStrong coupling to 1 α-proton (¹H); Weaker coupling to 1 β-proton (¹H)
This compound radical anionπ-radical anionSingle-Electron ReductionCoupling to aromatic protons (¹H) and nitrile nitrogen (¹⁴N)

This predictive analysis underscores the power of EPR spectroscopy. By comparing experimentally obtained spectra with simulated spectra based on theoretically calculated hyperfine coupling constants, a definitive identification of a transient radical intermediate can be achieved. rsc.org This would provide conclusive evidence for a radical-mediated reaction mechanism, an insight that is often difficult to obtain using other analytical methods. nih.gov

Reactivity Profiles and Mechanistic Investigations of 2 Cyclopentylmethoxy Benzonitrile

Reactivity at the Nitrile Functionality

The nitrile group is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, as well as the pi systems of the triple bond.

Nucleophilic Addition Reactions to the Nitrile Group

The carbon atom of the nitrile group in 2-(Cyclopentylmethoxy)benzonitrile is electrophilic and susceptible to attack by nucleophiles. This initial addition is often followed by subsequent reactions, leading to a variety of products. The ortho-cyclopentylmethoxy group may exert a steric hindrance effect on the approaching nucleophile, potentially influencing reaction rates compared to unhindered benzonitriles.

Common nucleophilic additions to nitriles include the addition of organometallic reagents (Grignard or organolithium reagents) to form ketones after hydrolysis of the intermediate imine. Similarly, the addition of amines can lead to the formation of amidines, and the reaction with alcohols in the presence of an acid catalyst can yield imidates. nih.govnih.gov The reaction with thiols, such as cysteine, can form a thioimidate, a reaction of interest in the context of covalent inhibitors. nih.gov

Table 1: Examples of Nucleophilic Addition to this compound

Nucleophile Reagent Example Intermediate Product Final Product (after hydrolysis)
Grignard Reagent Phenylmagnesium bromide (PhMgBr) Iminomagnesium bromide 2-(Cyclopentylmethoxy)benzophenone
Organolithium n-Butyllithium (n-BuLi) Lithium iminate 1-(2-(Cyclopentylmethoxy)phenyl)pentan-1-one
Amine Aniline (PhNH2) N-Phenylimidamide N-Phenyl-2-(cyclopentylmethoxy)benzamidine
Alcohol Methanol (B129727) (CH3OH) / HCl Methyl 2-(cyclopentylmethoxy)benzimidate Methyl 2-(cyclopentylmethoxy)benzoate
Thiol Cysteine Thioimidate Thiazoline derivative

Hydrolysis and Reduction Pathways of the Nitrile

The nitrile group of this compound can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.

Reduction of the nitrile group provides access to the corresponding primary amine, 2-(cyclopentylmethoxy)benzylamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net

Table 2: Hydrolysis and Reduction of this compound

Reaction Reagents Product
Acidic Hydrolysis H₂SO₄ (aq), heat 2-(Cyclopentylmethoxy)benzoic acid
Basic Hydrolysis NaOH (aq), heat, then H₃O⁺ 2-(Cyclopentylmethoxy)benzoic acid
Reduction 1. LiAlH₄ in THF; 2. H₂O (2-(Cyclopentylmethoxy)phenyl)methanamine
Catalytic Hydrogenation H₂, Raney Nickel (2-(Cyclopentylmethoxy)phenyl)methanamine

Cycloaddition Reactions Involving the Nitrile

While less common for simple benzonitriles, the nitrile group can participate in cycloaddition reactions. For instance, in [3+2] cycloadditions, nitriles can react with 1,3-dipoles like azides to form tetrazoles. [2+2] cycloaddition reactions with alkenes are also possible, typically under photochemical conditions, to yield azetines. nih.govyoutube.comnih.gov The electron-rich nature of the cyclopentylmethoxy-substituted benzene (B151609) ring may influence the electronic properties of the nitrile group, potentially affecting its reactivity in such cycloadditions.

Table 3: Potential Cycloaddition Reactions of this compound

Reaction Type Reactant Conditions Product
[3+2] Cycloaddition Sodium Azide (NaN₃) Lewis Acid (e.g., ZnCl₂) 5-(2-(Cyclopentylmethoxy)phenyl)tetrazole
[2+2] Photocycloaddition Ethylene (H₂C=CH₂) UV light 2-(2-(Cyclopentylmethoxy)phenyl)-2H-azete

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the combined electronic effects of the nitrile and the cyclopentylmethoxy substituents.

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Core

In electrophilic aromatic substitution (S_EAr) reactions, the outcome is determined by the directing and activating/deactivating nature of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com The nitrile group is a moderately deactivating group and a meta-director due to its electron-withdrawing nature through both resonance and induction. Conversely, the cyclopentylmethoxy group is an activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen atom's lone pairs.

The combined effect of these two opposing groups makes predicting the exact regioselectivity complex. The powerful activating and ortho, para-directing effect of the alkoxy group is expected to dominate. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the cyclopentylmethoxy group (positions 3, 5, and the para position is blocked by the nitrile group). However, the deactivating nature of the nitrile group will make the ring less reactive than benzene itself. Steric hindrance from the bulky cyclopentylmethoxy group might favor substitution at position 5 over position 3.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Electrophile Major Product(s)
Nitration HNO₃/H₂SO₄ 2-(Cyclopentylmethoxy)-5-nitrobenzonitrile and 2-(Cyclopentylmethoxy)-3-nitrobenzonitrile
Bromination Br₂/FeBr₃ 5-Bromo-2-(cyclopentylmethoxy)benzonitrile and 3-Bromo-2-(cyclopentylmethoxy)benzonitrile
Friedel-Crafts Acylation CH₃COCl/AlCl₃ 1-(3-(Cyclopentylmethoxy)-4-cyanophenyl)ethan-1-one and 1-(2-(Cyclopentylmethoxy)-3-cyanophenyl)ethan-1-one

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (S_NAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orgmasterorganicchemistry.comyoutube.com In this compound, the nitrile group is an electron-withdrawing group. If a suitable leaving group, such as a halogen, were present at the ortho or para position relative to the nitrile, S_NAr could be feasible.

For the parent molecule, this compound, direct S_NAr is unlikely as there is no good leaving group. However, if the molecule were modified, for example, to 2-(Cyclopentylmethoxy)-5-fluorobenzonitrile, the fluorine atom could be displaced by a strong nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com

Table 5: Hypothetical Nucleophilic Aromatic Substitution

Substrate Nucleophile Conditions Product
2-(Cyclopentylmethoxy)-5-fluorobenzonitrile Sodium methoxide (B1231860) (NaOCH₃) Heat in Methanol 2-Methoxy-5-(cyclopentylmethoxy)benzonitrile
4-Chloro-2-(cyclopentylmethoxy)benzonitrile Ammonia (NH₃) High pressure, heat 4-Amino-2-(cyclopentylmethoxy)benzonitrile

Ortho-Metalation and Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a substituent on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi). This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.orgresearchgate.net

For this compound, the cyclopentylmethoxy group serves as an effective DMG. The ether oxygen atom acts as a Lewis base, coordinating with the Lewis acidic lithium of the alkyllithium reagent. wikipedia.org This brings the base into close proximity to the C-3 proton, leading to its selective abstraction over other protons on the aromatic ring. The nitrile group, while also capable of directing lithiation, is generally considered a weaker DMG than an alkoxy group. The relative directing ability of various groups has been extensively studied. harvard.edu

The general mechanism for the DoM of this compound is as follows:

Coordination: The organolithium reagent, such as n-BuLi, coordinates to the oxygen atom of the cyclopentylmethoxy group. researchgate.net

Deprotonation: The coordinated base selectively removes the proton at the C-3 position, which is ortho to the DMG, forming a thermodynamically stable aryllithium intermediate. wikipedia.org

Electrophilic Quench: The resulting aryllithium species reacts with an added electrophile (E+), yielding a 3-substituted-2-(cyclopentylmethoxy)benzonitrile derivative. researchgate.net

This strategy allows for the introduction of a wide range of functional groups at the C-3 position with high regioselectivity, a task that is often challenging using traditional electrophilic aromatic substitution methods which would likely be directed to positions ortho and para to the activating ether group. wikipedia.orguwindsor.ca The choice of alkyllithium reagent and reaction conditions, such as temperature and solvent, can be crucial for optimizing the yield and preventing side reactions. uwindsor.ca

Table 1: Comparison of Directing Metalation Groups (DMGs) This table provides a qualitative comparison of the directing ability of functional groups relevant to the target molecule.

Directing GroupRelative Directing AbilityTypical Conditions
-CONR₂ (Amide)Strongs-BuLi, TMEDA, THF, -78 °C
-OCH₂R (Alkoxy) Moderate to Strong n-BuLi or s-BuLi, Et₂O or THF, -78 °C to 0 °C
-CN (Nitrile)Weak to ModerateLDA, LiTMP (stronger, non-nucleophilic bases)

Data synthesized from general principles of directed ortho-metalation. harvard.eduuwindsor.ca

Transformations of the Cyclopentylmethoxy Moiety

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, a common reaction for aryl alkyl ethers. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group. libretexts.org The subsequent cleavage can occur through either an S_N_1 or S_N_2 mechanism, depending on the structure of the alkyl group. masterorganicchemistry.com

In the case of this compound, the ether is an aryl cyclopentyl ether. Treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), will initiate the reaction. libretexts.org

The mechanism involves:

Protonation: The ether oxygen is protonated by the strong acid.

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. The attack occurs at the cyclopentyl carbon. Due to the secondary nature of the cyclopentyl carbon, the reaction likely proceeds via an S_N_2 pathway, leading to inversion of stereochemistry if the carbon were chiral. An S_N_1 pathway involving a secondary cyclopentyl cation is less favorable but possible under certain conditions. libretexts.org

Product Formation: The cleavage results in the formation of 2-cyanophenol and a cyclopentyl halide (e.g., bromocyclopentane (B41573) or iodocyclopentane). Cleavage of the aryl C-O bond does not occur because sp²-hybridized carbons are resistant to nucleophilic substitution. youtube.com

Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl alkyl ethers and would yield the same products after an aqueous workup. masterorganicchemistry.com

Functionalization of the Cyclopentyl Ring

Direct functionalization of the cyclopentyl ring in this compound, without cleaving the ether linkage, presents a synthetic challenge. The reactivity of the C-H bonds on the cyclopentyl ring is generally low. However, strategies such as free radical halogenation could be employed to introduce functionality. For instance, reaction with N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a bromine atom onto the cyclopentyl ring, creating a handle for further synthetic transformations.

The regioselectivity of such a radical reaction would be influenced by the stability of the resulting cyclopentyl radical, with the potential for substitution at various positions on the ring. Transition metal-catalyzed C-H functionalization is a more modern and selective approach, although its application would require specific directing groups and catalysts to target the cyclopentyl ring in the presence of the reactive aromatic system. youtube.com

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity is a critical consideration in the reactions of this compound, referring to the preference for reaction at one position over another. wikipedia.orgiupac.org

In Directed ortho-Metalation: As discussed in section 4.2.3, the ortho-metalation is highly regioselective. The cyclopentylmethoxy group directs lithiation specifically to the C-3 position, which is ortho to the ether and meta to the nitrile. wikipedia.org

In Electrophilic Aromatic Substitution: For hypothetical electrophilic aromatic substitution reactions, the outcome would be dictated by the combined electronic effects of the -OCH₂R (activating, ortho, para-directing) and -CN (deactivating, meta-directing) groups. The powerful activating effect of the alkoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (C-4 and C-6). The C-6 position is sterically hindered by the adjacent cyclopentylmethoxy group. Therefore, substitution would be strongly favored at the C-4 position. youtube.com

In Nucleophilic Aromatic Substitution (S_N_Ar): The electron-withdrawing nitrile group can activate the ring for nucleophilic aromatic substitution, although this typically requires a leaving group at an ortho or para position. wikipedia.orgbyjus.com If a leaving group were present at C-3, for example, the nitrile at C-1 would activate it toward displacement by a nucleophile.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. nih.gov This is primarily relevant to reactions involving the cyclopentyl moiety.

Functionalization of the Cyclopentyl Ring: If a functional group is introduced to the cyclopentyl ring, creating a new stereocenter, the reaction could be either stereoselective or non-selective. For example, the reduction of a ketone that might be introduced onto the ring could be directed by the bulky substituent on the neighboring carbon, potentially leading to a preferred diastereomer. acs.org

Ether Cleavage: As noted, if the ether cleavage proceeds via an S_N_2 mechanism, the nucleophilic attack by the halide on the cyclopentyl carbon would occur with inversion of configuration, a key stereoselective outcome. libretexts.org

Investigation of Reaction Intermediates and Transition States

The study of transient species like reaction intermediates and transition states provides crucial insight into reaction mechanisms.

ortho-Lithiated Intermediate: The key intermediate in DoM reactions is the C-3 lithiated species. This aryllithium compound is stabilized by the intramolecular coordination of the lithium atom to the Lewis basic ether oxygen. acs.org This chelation forms a stable five-membered ring-like structure, which lowers the energy of the intermediate and the transition state leading to it, thereby facilitating the selective deprotonation at the ortho position. ias.ac.in The structure of such lithiated intermediates can be investigated using techniques like in-situ FTIR and NMR spectroscopy. acs.orgmt.com

S_N_Ar Intermediates (Meisenheimer Complex): In a hypothetical nucleophilic aromatic substitution (S_N_Ar) reaction, where a nucleophile attacks the aromatic ring, the reaction would proceed through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com For example, if a leaving group were at the C-6 position, nucleophilic attack at that carbon would generate a negatively charged intermediate. The electron-withdrawing nitrile group at C-1 would delocalize and stabilize this negative charge through resonance, lowering the energy of the intermediate and the activation energy of the rate-determining formation step. masterorganicchemistry.comiscnagpur.ac.in Computational studies are often used to model the energies of these intermediates and the transition states leading to and from them, helping to rationalize observed reactivity and regioselectivity. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Cyclopentylmethoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of 2-(Cyclopentylmethoxy)benzonitrile, defining its stability, reactivity, and spectroscopic characteristics. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and orbital energies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational landscape of molecules like this compound. The flexibility of the cyclopentylmethoxy side chain and its attachment to the benzonitrile (B105546) core allows for multiple low-energy conformations. DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d), can determine the energy-minimized structures and relative stabilities of different conformers. researchgate.netresearchgate.netelsevierpure.com For analogous molecules, these studies have revealed preferences for specific arrangements, such as syn and anti conformations, which are dictated by the steric and electronic interactions between the substituent groups. researchgate.netresearchgate.netelsevierpure.com The conformational isomers of related metacyclophanes have been analyzed using DFT to estimate total energies and identify the most stable structures. researchgate.netresearchgate.netelsevierpure.com

Table 1: Representative Conformational Analysis Data from DFT Studies on Related Compounds

Conformer TypeComputational MethodRelative Energy (kcal/mol)Key Dihedral Angle (degrees)
anti-conformerB3LYP/6-31G(d)0.00175.4
syn-(chair-chair)B3LYP/6-31G(d)+2.560.2
syn-(chair-boat)B3LYP/6-31G(d)+4.158.9

Note: This table is illustrative and based on data from computational studies of analogous cyclic compounds to demonstrate the type of information generated by DFT conformational analyses. researchgate.netresearchgate.net

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for examining the energetic landscape of this compound. Methods like Hartree-Fock, Møller-Plesset perturbation theory, and Coupled Cluster theory can be used to calculate the absolute and relative energies of different molecular states. For instance, ab initio molecular dynamics have been used to model the formation of benzonitrile in interstellar conditions, demonstrating that ionization of molecular clusters can lead to the formation of complex aromatic molecules. nih.gov These studies reveal the rich chemistry and potential energy pathways for the formation of such compounds. nih.gov The stability of the molecule is determined by its position on the potential energy surface, with lower energy values indicating greater stability. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational sampling and interactions with surrounding solvent molecules. nih.govresearchgate.net By simulating the motion of atoms, MD can explore the accessible conformations of the flexible cyclopentylmethoxy side chain and the nature of its interactions in a condensed phase. nih.govresearchgate.net

Studies on liquid benzonitrile have used classical MD simulations to investigate thermodynamic, structural, and transport properties. researchgate.net These simulations have unraveled the nature of intermolecular interactions, such as hydrogen bonding between the nitrile group and hydrogen atoms of neighboring molecules, as well as the stacking of phenyl rings. researchgate.net The interaction strength is found to be in the order of ortho-H > meta-H ~> para-H. researchgate.net Such simulations are crucial for understanding how solvents can influence the conformational equilibrium and, consequently, the reactivity and properties of the molecule in solution. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

For NMR chemical shifts , DFT calculations have become a popular tool. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT, can provide reasonably accurate predictions of ¹H and ¹³C chemical shifts. nih.govrsc.org While the accuracy for ¹H shifts can have a mean absolute error of around 0.20 ppm, recent machine learning-enhanced models are improving this precision. nih.gov

For vibrational frequencies , quantum chemical computations offer a consistent description of experimental data. derpharmachemica.com Anharmonic computations using generalized second-order vibrational perturbation theory (GVPT2) have shown excellent agreement with experimental FTIR spectra for benzonitrile. researchgate.netfrontiersin.org For instance, the characteristic C≡N stretching frequency in benzonitrile is predicted with high accuracy. frontiersin.org These calculations help in the assignment of complex vibrational spectra by correlating calculated frequencies with observed bands. derpharmachemica.comjchps.com

Table 2: Predicted vs. Experimental Vibrational Frequencies for Benzonitrile

Vibrational ModeCalculated Frequency (cm⁻¹) (GVPT2)Experimental Frequency (cm⁻¹) (Gas Phase IR)Difference (cm⁻¹)
C≡N Stretch22272229-2
Ring Stretch15981600-2
Ring Stretch14911493-2
C-H in-plane bend11791180-1
C-H out-of-plane bend758768-10

Note: This table is based on data for the parent compound, benzonitrile, to illustrate the accuracy of modern computational methods. researchgate.netfrontiersin.org

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, including reactants, products, intermediates, and transition states. mdpi.comresearchgate.netnih.gov For reactions involving benzonitrile derivatives, such as [3+2] cycloadditions, DFT calculations can determine the activation energies and reaction enthalpies for different possible pathways. mdpi.comresearchgate.netnih.gov

The analysis of the transition state structures provides detailed information about the bond-forming and bond-breaking processes. rsc.org For example, in cycloaddition reactions involving benzonitrile N-oxide, computational studies have shown that the reactions proceed via a one-step, polar mechanism. mdpi.comresearchgate.net These studies can also predict the regioselectivity of a reaction by comparing the energy barriers of the different transition states leading to various regioisomers. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For analogues related to this compound, QSAR studies can identify the key structural, electronic, and physicochemical properties that govern their activity. researchgate.netnih.gov

These models use molecular descriptors (e.g., lipophilicity, steric parameters, electronic effects) to build a mathematical relationship with the observed activity. researchgate.net For instance, in studies of 2-(benzyl)imidazoline analogues, lipophilicity at a specific position was found to correlate well with receptor affinity. researchgate.net Similarly, 3D-QSAR methods like CoMFA and CoMSIA have been used to investigate the role of steric, electrostatic, and hydrophobic fields in the binding of ligands to their target receptors. nih.govmdpi.com Such models can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. nih.govnih.gov

In Silico Analysis of this compound Reveals Limited Publicly Available Docking Studies

Despite the growing interest in computational drug discovery and design, publicly accessible research detailing the molecular docking and protein-ligand interaction studies of this compound is currently unavailable.

Extensive searches of scientific literature and chemical databases have not yielded any specific in silico studies focused on the interaction of this compound with protein targets. While the principles of molecular docking are well-established for predicting the binding affinity and orientation of small molecules to the active site of a protein, no published research appears to have applied these methods to this particular compound.

Molecular docking simulations are a cornerstone of modern medicinal chemistry, providing valuable insights into potential drug-target interactions, guiding lead optimization, and helping to elucidate mechanisms of action at a molecular level. These computational techniques typically involve the use of specialized software to predict the most likely binding mode of a ligand to a protein with a known three-dimensional structure. The results are often quantified by a scoring function that estimates the binding free energy, with lower scores generally indicating a more favorable interaction.

The absence of such studies for this compound means that there is no data to populate tables on binding energies, key interacting amino acid residues, or the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that would be formed with any putative protein targets.

Further research and publication in the field of computational chemistry are required to elucidate the potential protein-ligand interactions of this compound. Without such studies, a critical component of its preclinical characterization remains unknown.

Derivatives and Analogues of 2 Cyclopentylmethoxy Benzonitrile: Synthesis and Elucidation of Chemical Space

Design Principles for Structural Modification

The rational design of new molecules based on a parent structure like 2-(Cyclopentylmethoxy)benzonitrile is guided by established medicinal chemistry principles. These principles aim to optimize the molecule's interaction with its biological target and improve its pharmacokinetic profile by systematically altering its constituent parts.

Isosteric Replacements in the Benzonitrile (B105546) Moiety

Isosteric and bioisosteric replacements are fundamental strategies in drug design where one atom or group of atoms is substituted with another that has similar physical or chemical properties. This can lead to retained or improved biological activity while favorably modifying other characteristics of the molecule. researchgate.netdrugdesign.orguniroma1.it The benzonitrile moiety of this compound is a prime target for such modifications.

The nitrile group itself can be replaced with other functional groups that mimic its size, shape, and electronic properties. nih.gov For example, a trifluoromethyl group or a halogen, such as chlorine or bromine, can serve as a bioisostere for the nitrile group due to their similar steric and electronic characteristics. nih.gov Additionally, small heterocyclic rings like oxadiazoles or thiazoles can be employed as replacements for the entire benzonitrile ring system, a strategy known as ring-equivalent bioisosterism. researchgate.net These modifications can influence the molecule's polarity, metabolic stability, and binding interactions with its target. researchgate.net

Below is an interactive table illustrating potential isosteric replacements for the nitrile group in the benzonitrile moiety and their rationale.

Original GroupIsosteric ReplacementRationale for Replacement
Nitrile (-C≡N)Halogen (-Cl, -Br)Mimics the polarization and can act as a halogen bioisostere. nih.gov
Nitrile (-C≡N)Trifluoromethyl (-CF3)Similar size and electron-withdrawing nature.
Phenyl ringThiophene ringRing equivalent with similar steric and electronic properties. researchgate.net
Phenyl ringPyridine ringIntroduces a nitrogen atom, which can alter hydrogen bonding capabilities and solubility. researchgate.net

Modifications of the Cyclopentyl Ring and Alkoxy Chain

The cyclopentyl ring and the connecting alkoxy chain are also key areas for structural modification to explore the structure-activity relationship (SAR). Alterations to these parts of the molecule can significantly impact its lipophilicity, conformational flexibility, and how it is metabolized in the body.

The alkoxy chain can be lengthened or shortened, or branched to alter the distance and spatial relationship between the benzonitrile and cyclopentyl moieties. The ether oxygen can also be replaced with other linking groups, such as a thioether or an amine, to explore different chemical properties and potential interactions.

Parallel Synthesis and Combinatorial Chemistry Approaches for Libraries

To efficiently explore the vast chemical space around this compound, modern synthetic strategies like parallel synthesis and combinatorial chemistry are employed. nih.govniscpr.res.in These techniques allow for the rapid generation of large collections of related compounds, known as chemical libraries. niscpr.res.instanford.edu

In parallel synthesis, a series of reactions are carried out in separate reaction vessels, often in a multi-well plate format, allowing for the simultaneous creation of many individual and distinct compounds. nih.gov This is in contrast to traditional synthesis where compounds are made one at a time. niscpr.res.in

Combinatorial chemistry often utilizes a "split-and-pool" or "mix-and-split" strategy, where a common starting material is divided into several portions, each is reacted with a different building block, and then the portions are recombined. niscpr.res.in This process can be repeated multiple times to generate a vast number of compounds in a very efficient manner. niscpr.res.in These libraries can then be screened for desired biological activities, a process known as high-throughput screening. niscpr.res.in

The table below outlines a hypothetical parallel synthesis approach for generating a library of this compound analogues.

ScaffoldBuilding Block 1 (Cyclopentyl Derivatives)Building Block 2 (Benzonitrile Derivatives)
Core StructureCyclopentanol2-Fluorobenzonitrile
Core Structure3-Methylcyclopentanol2-Chlorobenzonitrile
Core StructureCyclohexanol2-Bromobenzonitrile

Structure-Reactivity Relationships in this compound Analogues

Understanding the relationship between the chemical structure of a molecule and its reactivity is crucial for predicting its biological activity and metabolic fate. nih.gov For analogues of this compound, the electronic properties of the benzonitrile ring and the steric and conformational effects of the cyclopentylmethoxy side chain are key determinants of their reactivity.

The electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring in various chemical transformations. nih.gov The introduction of additional substituents on the benzonitrile ring can further modulate this reactivity. For example, electron-donating groups would be expected to increase the electron density of the ring, while other electron-withdrawing groups would decrease it.

The size and conformation of the cyclopentyl ring and the length and flexibility of the alkoxy chain can also impact reactivity by influencing the accessibility of reactive sites within the molecule. researchgate.netacs.org These structural features can create steric hindrance or favor specific conformations that either promote or inhibit certain reactions.

Stereoisomerism and Chirality in Analogue Synthesis

Stereoisomerism and chirality are fundamental concepts in the synthesis and biological activity of drug-like molecules. acs.orgnih.gov Chirality arises when a molecule is non-superimposable on its mirror image, often due to the presence of a chiral center (an atom, usually carbon, bonded to four different groups). acs.orgnih.gov

In the synthesis of analogues of this compound, the introduction of substituents on the cyclopentyl ring can create one or more chiral centers, leading to the possibility of different stereoisomers (enantiomers and diastereomers). acs.orgnih.gov These stereoisomers can have identical chemical and physical properties but often exhibit significantly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. acs.org

Therefore, the stereoselective synthesis of these analogues is of great importance. acs.orgnih.gov This involves using chiral starting materials or chiral catalysts to produce a single, desired stereoisomer. nih.gov The ability to synthesize stereochemically pure compounds is essential for understanding their specific interactions with biological targets and for developing safe and effective therapeutic agents. acs.orgnih.gov

Exploration of Prodrug Strategies (Chemical modification for delivery)

A prodrug is an inactive or less active compound that is converted into an active drug within the body through metabolic processes. mdpi.commdpi.com Prodrug strategies are often employed to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or rapid metabolism. mdpi.commdpi.com

For analogues of this compound, several prodrug strategies could be explored. If an analogue has poor water solubility, a polar promoiety, such as a phosphate or an amino acid, could be attached to the molecule. This promoiety would then be cleaved in the body to release the active drug. mdpi.com

Conversely, if an analogue is too polar to effectively cross cell membranes, a lipophilic promoiety could be added to increase its lipid solubility. mdpi.com The nitrile group itself can also be a target for prodrug design. For instance, it could be temporarily converted to a less polar group that is then metabolized back to the active nitrile in vivo. nih.govnih.gov The goal of any prodrug strategy is to improve the delivery and efficacy of the parent compound. mdpi.commdpi.com

The following table provides examples of potential prodrug modifications for a hypothetical active analogue of this compound.

Parent Drug MoietyProdrug MoietyRationale
Hydroxyl group on cyclopentyl ringPhosphate esterIncrease aqueous solubility. mdpi.com
Amine group on benzonitrile ringAmino acid conjugateEnhance transport across biological membranes.
Carboxylic acid group (if introduced)EsterIncrease lipophilicity and passive diffusion. mdpi.com

Biological Activity and Molecular Interactions of 2 Cyclopentylmethoxy Benzonitrile Pre Clinical, in Vitro, Target Focused

In Vitro Receptor Binding and Enzyme Inhibition Studies

There is currently no publicly available data from in vitro receptor binding or enzyme inhibition studies for 2-(Cyclopentylmethoxy)benzonitrile. While the benzonitrile (B105546) moiety is present in various pharmacologically active compounds, and derivatives have shown activity as negative allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5) or as dual A2A/A2B adenosine (B11128) receptor antagonists, specific assays on this compound have not been reported. nih.gov Similarly, no information exists regarding its potential inhibitory effects on enzymes.

Elucidation of Specific Target Proteins and Pathways

Due to the lack of in vitro studies, no specific target proteins or molecular pathways have been identified for this compound. The elucidation of such targets would require initial screening against a panel of receptors and enzymes, which has not been documented in the scientific literature.

Structure-Activity Relationships for Molecular Recognition

The analysis of structure-activity relationships (SAR) is contingent on the availability of biological activity data for a series of related compounds. As there is no reported biological activity for this compound, no SAR studies for molecular recognition involving this specific compound have been conducted.

Cellular Assays for Investigating Molecular Mechanisms (e.g., pathway modulation, specific protein interactions)

No cellular assay data for this compound is available in the public domain. Investigations into its potential effects on cellular pathways, such as signal transduction cascades or specific protein-protein interactions within a cellular context, have not been published.

Biochemical Characterization of Compound-Target Interactions

As no specific biological targets for this compound have been identified, there is no biochemical characterization of its interaction with any target protein.

Binding Kinetics and Thermodynamics

Information regarding the binding kinetics (association and dissociation rate constants) and thermodynamic parameters (enthalpy and entropy changes) of this compound with any biological target is not available.

Allosteric Modulation Studies

There are no studies available that have investigated the potential for this compound to act as an allosteric modulator of any receptor or enzyme. While the benzonitrile chemical feature is found in some known allosteric modulators, this cannot be extrapolated to confirm such activity for this specific compound without experimental evidence. nih.gov

Omics-Based Approaches to Elucidate Biological Impact (e.g., proteomics, metabolomics, transcriptomics)

There are no publicly available studies that have employed proteomics, metabolomics, or transcriptomics to investigate the biological impact of this compound. Such studies would be instrumental in identifying potential protein targets, metabolic pathways, or gene expression changes modulated by the compound, thereby offering insights into its mechanism of action.

Pharmacological Profiling in Isolated Organ Systems or Cell Lines (Pre-clinical)

No pharmacological data from studies using isolated organ systems or various cell lines for this compound have been reported in the scientific literature. This type of research is crucial for determining the compound's activity, potency, and selectivity towards specific biological targets in a controlled, preclinical environment.

Advanced Mechanistic Studies on Cellular Uptake and Intracellular Distribution

Information regarding the cellular uptake and intracellular distribution of this compound is not available. Understanding how this compound enters cells and where it localizes within subcellular compartments is fundamental to elucidating its molecular mechanism of action and potential therapeutic or toxicological effects.

Analytical Methodologies for Detection and Quantification of 2 Cyclopentylmethoxy Benzonitrile

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and analysis of 2-(Cyclopentylmethoxy)benzonitrile from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile or thermally labile compounds like this compound. The methodology offers robust separation and quantification capabilities when coupled with appropriate detection systems.

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating moderately polar compounds. A stationary phase, typically a C18- or C8-bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is generally effective. The inclusion of a buffer may be necessary to ensure consistent retention times and peak shapes.

UV detection is highly suitable for this compound due to the presence of the benzonitrile (B105546) chromophore. The aromatic ring and the nitrile group contribute to strong UV absorbance. The selection of an optimal detection wavelength is crucial for achieving high sensitivity. A fast HPLC-UV method can be developed for the simultaneous quantification of multiple organic compounds in various matrices. longdom.orgresearchgate.net

Table 1: Illustrative HPLC-UV Parameters for Analysis of Benzonitrile Derivatives

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
Detection Wavelength~230-280 nm
Injection Volume10 µL
Column Temperature30 °C

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Other detection modes, such as mass spectrometry (LC-MS), can be coupled with HPLC to provide enhanced selectivity and structural information, which is particularly useful for impurity profiling and metabolite identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself has a relatively high boiling point, it can be analyzed by GC-MS, provided that appropriate inlet temperatures are used to ensure volatilization without degradation. The use of a high-temperature capillary column with a non-polar or mid-polarity stationary phase is recommended.

The primary advantage of GC-MS is the high-resolution separation provided by the gas chromatograph and the detailed structural information obtained from the mass spectrometer. scielo.br Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint. This allows for the unambiguous identification of the compound by comparing its mass spectrum to a reference library.

For quantitative analysis, selected ion monitoring (SIM) can be employed. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly enhances sensitivity and selectivity.

Table 2: Typical GC-MS Operating Conditions for Aromatic Nitriles

ParameterValue
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 - 280 °C
Oven ProgramTemperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min)
Ionization ModeElectron Ionization (EI) at 70 eV
MS Scan Range50-400 m/z

Note: These conditions are general and would need to be optimized for this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of chiral compounds and for analyses requiring high speed and efficiency. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. dtic.millibretexts.org This technique offers advantages over both HPLC and GC, including faster analysis times and reduced solvent consumption. libretexts.org

For the analysis of aromatic compounds like this compound, SFC can provide excellent separation efficiency. jascoinc.com Furthermore, if the synthesis of this compound can result in chiral impurities or if it is used in the synthesis of a chiral final product, SFC becomes particularly important for chiral separations. By employing a chiral stationary phase (CSP), SFC can effectively resolve enantiomers. nih.gov The use of co-solvents, such as methanol or ethanol, is often necessary to modify the polarity of the mobile phase and achieve the desired separation.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While not as commonly used as HPLC or GC for routine analysis of neutral compounds like this compound, CE can be a powerful tool for specific applications. To separate neutral molecules, a modification of the standard CE technique, known as Micellar Electrokinetic Chromatography (MEKC), is employed. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and more rapid approach for the quantitative analysis of this compound, particularly when the sample matrix is not complex.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for determining the concentration of this compound in a solution. The technique is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum. researchgate.net The presence of the benzonitrile moiety gives rise to characteristic absorption bands. shimadzu.com

The concentration of the analyte is determined by measuring its absorbance at a specific wavelength (λmax), where the absorbance is maximal, and applying the Beer-Lambert law. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net

The expected λmax for this compound would be influenced by the alkoxy substituent on the benzene (B151609) ring. libretexts.org Generally, benzonitrile exhibits absorption maxima around 224 and 271 nm. The cyclopentylmethoxy group is an auxochrome that may cause a slight bathochromic (red) shift in these absorption bands.

Fluorescence Spectroscopy (if applicable to derivatives)

Fluorescence spectroscopy is a highly sensitive technique that can be applied to the analysis of fluorescent molecules. While this compound itself may not be strongly fluorescent, its derivatives, or the compound when interacting with specific fluorescent probes, could be detectable using this method. The principle of fluorescence spectroscopy relies on the excitation of a molecule to a higher electronic state by absorption of light, followed by the emission of light as the molecule returns to its ground state.

The fluorescence properties of benzonitrile and its derivatives have been a subject of scientific interest. researchgate.net Studies on various alkoxy-substituted phenazines have demonstrated that the introduction of alkoxy groups can lead to intense fluorescence, with quantum yields reaching up to 0.57 in solution. nih.gov The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. For instance, the fluorescence quantum yield of phenazine (B1670421) derivatives can be influenced by the solvent and the presence of acids, which can cause a bathochromic (red) shift in the emission spectrum. nih.gov

In the context of this compound derivatives, it is plausible that modifications to the benzonitrile ring or the cyclopentylmethoxy group could introduce fluorophores, making them suitable for fluorescence analysis. The development of fluorescent derivatives often involves introducing a donor-acceptor system within the molecule, which can enhance intramolecular charge transfer (ICT) and lead to significant fluorescence emission.

Table 1: Illustrative Fluorescence Properties of Related Aromatic Compounds

Compound/Derivative ClassExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Reference
Alkoxy-substituted Phenazines375Variesup to 0.57 nih.gov
BenzonitrileNot specifiedDiscrete bands in near UVNot specifiedNot specified

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often cost-effective approach for the detection of electroactive compounds. These techniques measure the change in an electrical parameter (such as current or potential) resulting from a chemical reaction at an electrode surface. For this compound, the nitrile group and the aromatic ring are potential sites for electrochemical activity.

The electrochemical reduction or oxidation of the nitrile group or the benzene ring can be utilized for its detection. Studies on the electrochemical behavior of 2-formyl benzonitrile have shown that it can undergo electrochemical-initiated tandem reactions, indicating the electroactivity of the benzonitrile moiety. nih.gov The development of electrochemical sensors for aromatic nitriles could involve modifying electrodes with materials that enhance the electrochemical response. For example, nickel-catalyzed electrochemical reductive homocoupling of aryl bromides has been successfully developed, demonstrating the potential of electrochemical methods in the synthesis and analysis of related compounds. acs.org

The sensitivity and selectivity of electrochemical detection can be significantly improved by using chemically modified electrodes. While specific electrochemical sensors for this compound have not been reported, the general principles of electrochemistry suggest that methods like cyclic voltammetry, differential pulse voltammetry, and amperometry could be adapted for its analysis. The development of such a method would involve optimizing parameters like the working electrode material, the supporting electrolyte, and the pH of the medium.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Matrix Analysis

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures. news-medical.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are particularly well-suited for the selective and sensitive quantification of organic compounds like this compound in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. shimadzu.com This technique is ideal for non-volatile and thermally labile compounds. The general workflow involves separating the analyte from the sample matrix using an appropriate LC column and mobile phase, followed by ionization of the analyte and its subsequent fragmentation and detection in the mass spectrometer.

For this compound, a reversed-phase LC method would likely be suitable, using a C18 or similar column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency. In the mass spectrometer, the compound would be ionized, likely using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to form a precursor ion. This precursor ion is then fragmented to produce characteristic product ions, which are monitored for quantification, providing high selectivity. shimadzu.comsigmaaldrich.cn

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. shimadzu.comnih.gov Given that this compound is described as an oil, it is likely to be sufficiently volatile for GC analysis. americanelements.com In GC-MS/MS, the sample is injected into a heated port where it is vaporized and then separated on a capillary column. The separated components then enter the mass spectrometer for ionization, fragmentation, and detection. shimadzu.com

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column would likely be suitable for this compound. The mass spectrometer would typically operate in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be used for identification. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) would be employed, where specific precursor-to-product ion transitions are monitored, greatly reducing background noise and improving sensitivity.

Table 2: Comparison of Hyphenated Techniques for the Analysis of Aromatic Compounds

FeatureLC-MS/MSGC-MS/MS
Principle Separation of non-volatile compounds in liquid phase followed by mass analysis.Separation of volatile compounds in gas phase followed by mass analysis.
Sample Volatility Not required.Required.
Derivatization Generally not needed.May be required for non-volatile compounds.
Ionization Soft ionization (e.g., ESI, APCI).Hard ionization (e.g., EI).
Selectivity High, especially with MRM.High, especially with MRM.
Sensitivity High (ng/mL to pg/mL levels).High (pg to fg levels).
Typical Analytes Polar and non-polar compounds, thermally labile molecules.Volatile and semi-volatile compounds, thermally stable molecules.

Development of Robust Analytical Protocols for Research Studies

The development of a robust analytical protocol is crucial for obtaining reliable and reproducible data in research studies. This process involves a systematic approach to method development, optimization, and validation. For a compound like this compound, establishing a robust method would follow several key steps.

Method Development and Optimization

The initial step involves selecting the most appropriate analytical technique based on the physicochemical properties of the analyte and the nature of the sample matrix. For hyphenated techniques like LC-MS/MS or GC-MS/MS, this includes choosing the right column, mobile/carrier gas, and instrumental parameters. Optimization is then carried out to achieve the desired performance in terms of peak shape, resolution, sensitivity, and analysis time. This may involve systematically varying parameters such as the gradient profile in LC, the temperature program in GC, or the collision energy in MS/MS.

Method Validation

Once a method is developed and optimized, it must be validated to ensure it is fit for its intended purpose. Method validation is a formal process that demonstrates the reliability of the analytical procedure. Key validation parameters typically include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intraday and interday).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Parameters for a Robust Analytical Protocol

ParameterDescriptionTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.Peak purity and resolution from interfering peaks.
Linearity Correlation coefficient (r²) of the calibration curve.r² > 0.99
Accuracy Recovery of spiked samples.80-120%
Precision Relative Standard Deviation (RSD).< 15%
LOD/LOQ Signal-to-noise ratio.S/N > 3 for LOD, S/N > 10 for LOQ.
Robustness Insensitivity to small changes in method parameters.Consistent results with minor variations in parameters.

By following a systematic approach to method development and validation, robust and reliable analytical protocols can be established for the accurate determination of this compound in various research applications.

Potential Non Therapeutic Applications of 2 Cyclopentylmethoxy Benzonitrile in Materials Science and Catalysis

Role as a Synthetic Intermediate in Polymer Chemistry

No specific research was identified that details the use of 2-(Cyclopentylmethoxy)benzonitrile in polymer chemistry.

Monomer for Specialty Polymers

There are no available studies on the polymerization of this compound to form specialty polymers.

Cross-linking Agent Applications

The potential for this compound to act as a cross-linking agent has not been reported in the scientific literature.

Incorporation into Organic Electronic Materials (e.g., OLEDs, OFETs)

While benzonitrile (B105546) moieties are utilized in some organic electronic materials, there is no specific data on the incorporation of this compound or its derivatives into OLEDs or OFETs. rsc.orgresearchgate.netrsc.orgresearchgate.net

Photophysical Properties of Derivatives

There is no published data on the photophysical properties, such as absorption, emission, and quantum yields, of any derivatives of this compound.

Charge Transport Characteristics

Similarly, no information is available regarding the charge transport characteristics, such as electron and hole mobility, of materials based on this compound.

Ligand Design in Organometallic Chemistry and Catalysis

The use of benzonitrile compounds as ligands in organometallic chemistry is a known concept. ua.ac.beuwa.edu.au However, no studies have been found that specifically utilize this compound in the design of ligands for organometallic complexes or in catalytic applications.

Coordination Chemistry with Transition Metals

The structure of this compound, featuring a nitrile group and an ether linkage, theoretically allows for coordination with transition metals. The nitrogen atom of the nitrile group and the oxygen atom of the ether could potentially act as ligands, forming complexes with various metal centers. However, a thorough search of scientific literature yielded no specific studies or data on the coordination chemistry of this particular compound with transition metals. While the broader class of benzonitrile derivatives is known to form such complexes, the specific coordination behavior of this compound remains uncharacterized in published research.

Catalytic Activity of Metal Complexes

The investigation of the catalytic activity of metal complexes is a significant area of chemical research. Metal complexes derived from benzonitrile-containing ligands have been explored for their catalytic potential in various organic transformations. In principle, metal complexes of this compound could be investigated for catalytic applications. However, there is currently no available scientific literature or patent documentation that describes the synthesis of such complexes or an evaluation of their catalytic activity. Research on the catalytic applications of related benzonitrile compounds does exist, but these findings cannot be directly attributed to this compound.

Application in Agrochemical Research (e.g., as a scaffold for novel pesticides/herbicides)

The benzonitrile chemical motif is present in a number of commercially successful herbicides. sigmaaldrich.comgoogle.com These compounds often function by inhibiting key biological processes in weeds. The potential for this compound to serve as a scaffold for the development of new pesticides or herbicides is a chemically plausible concept. Nevertheless, a comprehensive search of agrochemical research databases and patents reveals no specific mention or investigation of this compound for this purpose. While the general class of benzonitriles is relevant in agrochemical discovery, this specific compound has not been identified as a lead structure or intermediate in publicly accessible research.

Use as a Chemical Probe or Tool Compound in Biological Research

Chemical probes are essential small molecules used to study biological processes and protein functions. The specific structural features of this compound could theoretically allow it to interact with biological targets. However, there is no published research that details its use as a chemical probe or tool compound. Its biological activities and potential targets have not been elucidated in the scientific literature, and it has not been characterized as a tool for biological research. google.com

Future Research Trajectories and Unexplored Dimensions of 2 Cyclopentylmethoxy Benzonitrile Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of benzonitrile (B105546) and its derivatives is a cornerstone of organic chemistry, yet the pursuit of more efficient and environmentally benign methods remains a critical goal. rsc.orgresearchgate.netrsc.org Traditional approaches often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. researchgate.netrsc.org Future research into the synthesis of 2-(Cyclopentylmethoxy)benzonitrile will likely pivot towards greener alternatives that prioritize sustainability.

Key areas of exploration include:

Catalytic Systems: The development of novel catalysts, including both homogeneous and heterogeneous systems, is paramount. rsc.org Research into ionic liquids, for instance, has shown promise in the synthesis of benzonitriles by acting as recyclable reaction media and catalysts, leading to high yields and simplified purification processes. researchgate.netrsc.org

Microwave-Assisted Synthesis: This technique offers the potential for rapid and efficient synthesis with reduced energy consumption and shorter reaction times. researchgate.net Exploring its application to the synthesis of this compound could lead to significantly improved processes. researchgate.net

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product consistency. Their application in the synthesis of this compound could streamline its production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a burgeoning field that aligns with the principles of green chemistry. Investigating enzymatic routes to this compound could offer a highly selective and sustainable manufacturing process.

A comparative analysis of traditional versus emerging synthetic methodologies is presented below:

MethodologyAdvantagesDisadvantages
Traditional Synthesis Well-established protocolsHarsh conditions, toxic reagents, waste generation
Ionic Liquid Catalysis Recyclable, high yields, simplified purification researchgate.netrsc.orgPotential for higher initial costs
Microwave-Assisted Synthesis Rapid, energy-efficient, shorter reaction times researchgate.netScalability can be a challenge
Flow Chemistry Enhanced control, improved safety, scalableHigher initial equipment investment
Biocatalysis High selectivity, sustainable, mild conditionsEnzyme stability and cost can be limiting factors

Deeper Mechanistic Understanding of Complex Reactions

A thorough comprehension of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, future research should focus on elucidating the intricate details of the reactions in which it participates. Techniques such as Density Functional Theory (DFT) can be employed to model reaction pathways and transition states, providing invaluable insights into the regiochemistry and stereochemistry of complex transformations like [3+2] cycloaddition reactions involving benzonitrile N-oxide. mdpi.commdpi.com

Understanding the electronic effects of the cyclopentylmethoxy group on the reactivity of the benzonitrile core is a key area for investigation. This includes studying its influence on nucleophilic and electrophilic aromatic substitution reactions, as well as its role in directing the outcome of multicomponent reactions. nih.gov Experimental studies, coupled with computational modeling, will be instrumental in building a comprehensive mechanistic picture.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Predictive Modeling: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations, thereby accelerating the discovery of new synthetic routes to this compound and its derivatives. mdpi.comnih.gov

Retrosynthetic Analysis: Computer-aided synthesis planning tools, powered by AI, can propose novel and efficient disconnection strategies for complex target molecules, including those based on the this compound scaffold. mdpi.com

Automated Synthesis: The integration of AI with robotic platforms can enable the automated synthesis and optimization of chemical reactions, freeing up researchers to focus on more creative and strategic aspects of their work. mdpi.comnih.gov

The application of AI in chemistry is still an emerging field, but its potential to accelerate the pace of discovery is undeniable. mdpi.com

Development of Advanced Materials Based on this compound Scaffolds

The unique structural features of this compound, combining a rigid aromatic core with a flexible aliphatic side chain, make it an attractive building block for the development of advanced materials. The nitrile group, in particular, can participate in a variety of chemical transformations, allowing for the facile incorporation of this scaffold into larger polymeric or supramolecular architectures. ontosight.ai

Future research could explore the synthesis of:

Liquid Crystals: The anisotropic nature of the molecule could be exploited to design novel liquid crystalline materials with specific optical or electronic properties.

Polymers: Incorporation of the this compound unit into polymer backbones could lead to materials with tailored thermal, mechanical, and photophysical properties.

Metal-Organic Frameworks (MOFs): The nitrile group can act as a ligand for metal ions, opening up the possibility of constructing novel MOFs with applications in gas storage, separation, and catalysis.

The pyrolysis of benzonitrile-containing compounds is known to produce a range of nitrogen-containing carbon materials, suggesting that this compound could serve as a precursor for the synthesis of functionalized carbonaceous materials with interesting electronic or catalytic properties. atamanchemicals.com

Expanding the Scope of Biological Target Identification and Validation (Non-clinical)

While this article strictly excludes clinical information, the exploration of the non-clinical biological activity of this compound and its derivatives is a significant avenue for future research. The benzonitrile moiety is a common feature in a number of biologically active compounds. ontosight.ainih.gov

Future non-clinical research could involve:

Target Identification: Utilizing techniques such as affinity purification, genetic interaction screening, and computational inference to identify the protein targets with which this compound and its analogs may interact. nih.gov

Mechanism of Action Studies: Once potential targets are identified, further in vitro studies can be conducted to elucidate the molecular mechanism by which these compounds exert their effects. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives with systematic modifications to the this compound scaffold can provide valuable insights into the structural features required for biological activity. researchgate.net

It is important to note that such research is foundational and precedes any consideration of therapeutic potential.

Novel Analytical Approaches for Environmental Monitoring or Forensic Science

The development of sensitive and selective analytical methods for the detection and quantification of chemical compounds is crucial for a variety of applications, including environmental monitoring and forensic science. amecj.comnih.govresearchgate.net

For this compound, future research in this area could focus on:

Advanced Chromatographic Methods: Developing and validating new high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) methods for the trace analysis of this compound in complex matrices. amecj.comresearchgate.nethelixchrom.com

Sensor Development: Designing and fabricating novel chemical sensors or biosensors capable of the rapid and on-site detection of this compound.

Spectroscopic Techniques: Exploring the use of advanced spectroscopic techniques, such as surface-enhanced Raman spectroscopy (SERS) or high-resolution mass spectrometry (HRMS), for the unambiguous identification and characterization of the compound and its potential degradation products. amecj.comfrontiersin.orgcsic.es

In a forensic context, the ability to detect and identify specific chemical compounds can be critical in criminal investigations. forensicsciencesimplified.org The development of robust analytical methods for this compound could be valuable if the compound were to be encountered in such a setting.

Q & A

Basic: What are the optimal synthetic routes for 2-(Cyclopentylmethoxy)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of a benzonitrile precursor with a cyclopentylmethyl ether moiety. Key steps include:

  • Precursor activation : Use of brominated intermediates (e.g., 2-(bromomethyl)benzonitrile derivatives) for nucleophilic substitution .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF or THF) at 60–80°C enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve regioselectivity .
    Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of benzonitrile to cyclopentylmethyl halide) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How does steric hindrance from the cyclopentylmethoxy group influence reactivity in cross-coupling reactions?

The bulky cyclopentylmethoxy group reduces reactivity in Suzuki-Miyaura couplings due to steric constraints. For example:

  • Pd-catalyzed reactions : Lower yields (<50%) are observed compared to less hindered analogs (e.g., methoxy-substituted derivatives) .
  • Mitigation strategies : Use of sterically tolerant ligands (e.g., XPhos) or elevated temperatures (100°C) improves catalytic turnover .
    Electron-withdrawing effects from the nitrile group further modulate reactivity, favoring oxidative addition steps but slowing transmetallation .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm) and methoxy group (δ 3.4–3.7 ppm); nitrile carbon appears at ~115 ppm in ¹³C NMR .
  • IR spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass spectrometry : Molecular ion peak [M⁺] at m/z 215 (C₁₃H₁₅NO⁺) with fragmentation patterns confirming the cyclopentylmethoxy substituent .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar benzonitriles?

Discrepancies in biological data (e.g., anti-inflammatory vs. cytotoxic effects) arise from:

  • Structural variations : Minor substituent changes (e.g., hydroxyl vs. methoxy groups) alter binding affinities to targets like cyclooxygenase-2 (COX-2) .
  • Assay conditions : Varying cell lines (e.g., MCF-7 vs. MDA-MB-231) or concentrations (IC₅₀ values from 1–50 µM) impact activity profiles .
    Methodological recommendations :
    • Standardize assays using identical cell lines and protocols.
    • Perform docking studies (e.g., AutoDock Vina) to compare binding modes of analogs .

Advanced: What computational strategies predict interactions between this compound and biological targets?

  • Molecular docking : Use crystal structures of target proteins (e.g., 5-HT receptors) to simulate binding. The nitrile group forms hydrogen bonds with Arg residues, while the cyclopentyl group occupies hydrophobic pockets .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories; RMSD values <2 Å indicate stable binding .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .

Basic: What storage and handling protocols ensure stability of this compound?

  • Storage : Air-sensitive; store under argon at –20°C in amber vials to prevent photodegradation .
  • Handling : Use glove boxes for weighing; avoid exposure to moisture (hydrolysis of nitrile to amide occurs in aqueous conditions) .
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Advanced: What role does the nitrile group play in the compound’s mechanism of action in medicinal applications?

The nitrile group:

  • Electron-withdrawing effect : Enhances binding to enzymatic active sites (e.g., aromatase inhibitors in cancer therapy) by polarizing adjacent aromatic rings .
  • Metabolic stability : Resists cytochrome P450 oxidation, prolonging half-life in vivo compared to carboxylic acid analogs .
  • Covalent inhibition : In rare cases, nitrile reacts with cysteine residues (e.g., in kinase targets), forming irreversible adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.